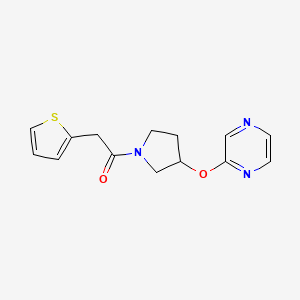
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide, also known as CMPD-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound is a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK), which is a key regulator of the unfolded protein response (UPR) pathway. The UPR pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation has been implicated in the pathogenesis of several diseases, including cancer, neurodegenerative disorders, and metabolic diseases.
作用機序
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is a potent and selective inhibitor of PERK, which is a key regulator of the UPR pathway. The UPR pathway is activated in response to various cellular stresses, including the accumulation of misfolded proteins in the endoplasmic reticulum. PERK activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and promotes the expression of genes involved in the UPR pathway. 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide inhibits PERK-mediated eIF2α phosphorylation, thereby preventing the activation of the UPR pathway.
Biochemical and Physiological Effects:
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been shown to have potent anti-tumor activity in preclinical models of multiple myeloma, breast cancer, and lung cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been investigated for its potential use in treating metabolic diseases such as obesity and diabetes.
実験室実験の利点と制限
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide is a potent and selective inhibitor of PERK, which makes it a valuable tool for studying the UPR pathway and its role in disease pathogenesis. However, like all small molecule inhibitors, 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has limitations in terms of its specificity and off-target effects. It is important to carefully design experiments and controls to ensure that the observed effects are due to PERK inhibition and not off-target effects.
将来の方向性
There are several potential future directions for research on 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective inhibitors of PERK. Another area of interest is the investigation of the role of the UPR pathway in other diseases, such as autoimmune diseases and infectious diseases. Additionally, the potential use of 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
合成法
The synthesis of 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 6-methylpyridin-2-amine with 3-chloro-4-cyanopyridine to form 6-cyano-3-(6-methylpyridin-2-yl)pyridine. This intermediate is then reacted with N-methylsulfonamide to yield 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide. The synthesis of 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been optimized to achieve high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anti-tumor activity in preclinical models of multiple myeloma, breast cancer, and lung cancer. 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, 6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide has been investigated for its potential use in treating metabolic diseases such as obesity and diabetes.
特性
IUPAC Name |
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-10-4-3-5-13(16-10)17(2)20(18,19)12-7-6-11(8-14)15-9-12/h3-7,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKLYXMWVSYDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N(C)S(=O)(=O)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-cyano-N-methyl-N-(6-methylpyridin-2-yl)pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720971.png)

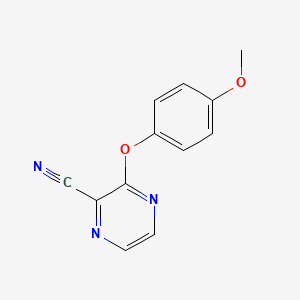
![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2720975.png)
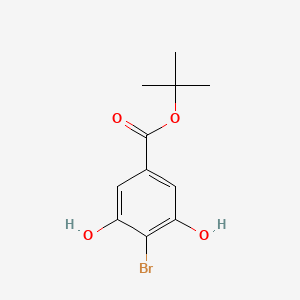
![5-(2-Ethoxyethylsulfanyl)-1,3-dimethyl-7-(3-methylphenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2720977.png)
![2-(1,3-benzodioxol-5-yl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2720978.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2720979.png)
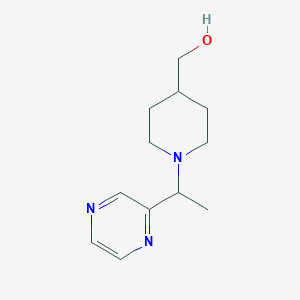
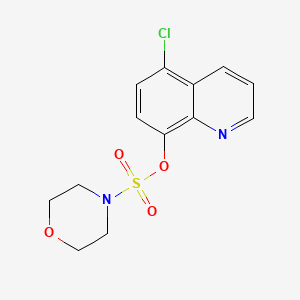
![1-ethyl-6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2720985.png)
![{3-[Methyl(prop-2-yn-1-yl)amino]propyl}[(thiolan-3-yl)methyl]amine](/img/structure/B2720986.png)
![Dimethyl 5-[(3-chlorobenzoyl)amino]-3-(2-methoxy-2-oxoethyl)-2,4-thiophenedicarboxylate](/img/structure/B2720988.png)
